Ethyl 2-(1-cyanocyclopropyl)acetate chemical structure and properties
Ethyl 2-(1-cyanocyclopropyl)acetate chemical structure and properties
[1][2][3]
CAS Registry Number: 1461715-08-1
Chemical Formula: C
Introduction and Chemical Identity
Ethyl 2-(1-cyanocyclopropyl)acetate is a specialized bifunctional building block featuring a highly strained cyclopropane ring substituted geminally with a nitrile group and an ethyl acetate moiety.[6] This structural motif—a 1,1-disubstituted cyclopropane —is of significant value in medicinal chemistry for its ability to enforce specific conformational constraints on bioactive molecules.[6]
The compound serves as a critical intermediate in the synthesis of conformationally restricted
Physical Properties Table
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Standard state |
| Boiling Point | ~250–260 °C (Predicted) | High boiling due to polarity |
| Density | 1.09 ± 0.1 g/cm³ | Estimated |
| LogP | ~0.8–1.2 | Lipophilic, crosses BBB readily |
| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |
| Flash Point | >110 °C | Non-flammable under standard conditions |
Structural Analysis and Reactivity
The molecule comprises three distinct reactive centers:[6]
-
Cyclopropane Ring: Introduces significant ring strain (~27.5 kcal/mol), making the system susceptible to ring-opening reactions under harsh catalytic hydrogenation or strong acid conditions.[6]
-
Nitrile Group (-CN): A versatile electrophile that can be reduced to a primary amine, hydrolyzed to a carboxylic acid/amide, or converted to heterocycles (e.g., tetrazoles).[6]
-
Ethyl Ester Group (-COOEt): Allows for orthogonal reactivity; it can be selectively hydrolyzed or reduced without affecting the nitrile under controlled conditions.[6]
Key Reactivity Feature: The geminal substitution pattern (1,1-substitution) creates a "Thorpe-Ingold" effect (gem-dimethyl effect surrogate), which accelerates cyclization reactions involving the side chains.[6] This makes the compound an ideal precursor for spirocyclic lactams or bicyclic scaffolds.[6]
Synthesis and Manufacturing Protocols
While direct one-pot synthesis is challenging due to the specific substitution pattern, the most robust industrial route involves the homologation of ethyl 1-cyanocyclopropanecarboxylate .[6]
Standard Synthetic Workflow (Homologation Route)
This protocol utilizes the Arndt-Eistert homologation or a functional group interconversion strategy to insert the methylene spacer.[6]
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
-
Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), DMSO or DMF.[6]
-
Conditions: 60–80 °C, 12 hours.[6]
-
Mechanism: Double alkylation of the active methylene.[6]
-
Yield: ~75–85%.[6]
Step 2: Reduction to Alcohol
-
Reagents: Sodium Borohydride (NaBH₄), LiCl (to enhance reactivity) or DIBAL-H (controlled).[6]
-
Target: 1-(Hydroxymethyl)cyclopropanecarbonitrile.[6]
-
Note: Care must be taken to avoid reducing the nitrile.[6]
Step 3: Activation and Cyanation (Homologation) [6]
-
Activation: Convert alcohol to Mesylate (MsCl/Et₃N).
-
Substitution: React with NaCN in DMSO to form 1-cyanocyclopropaneacetonitrile (Dinitrile).[6]
-
Partial Hydrolysis/Alcoholysis: Selective ethanolysis of the aliphatic nitrile (more reactive than the steric hindered ring nitrile) using EtOH/HCl.[6]
Experimental Protocol: Step 1 (Ring Formation)
Caution: 1,2-Dibromoethane is a carcinogen.[6] Work in a fume hood.
-
Setup: Charge a 1L 3-neck flask with DMSO (500 mL) and K₂CO₃ (2.5 eq).
-
Addition: Add Ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq).
-
Reaction: Heat to 60 °C under N₂ atmosphere with vigorous stirring for 16 hours.
-
Workup: Quench with ice water (1L). Extract with Ethyl Acetate (3x).[6] Wash organics with brine.[6]
-
Purification: Vacuum distillation. Product is a clear oil.[6]
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate via cyclopropanation and homologation.
Applications in Drug Discovery[7]
This compound is a high-value scaffold for Fragment-Based Drug Design (FBDD) .[6]
Conformationally Restricted GABA Analogues
Hydrolysis of the ester and reduction of the nitrile yields 1-(aminomethyl)cyclopropaneacetic acid .[6]
-
Mechanism: This molecule mimics
-aminobutyric acid (GABA) but with a rigid cyclopropane core that restricts the rotation of the carbon backbone.[6] -
Therapeutic Potential: Ligands for the
subunit of voltage-gated calcium channels (similar to Gabapentin and Pregabalin), used in treating neuropathic pain and epilepsy.[6]
NK1 Antagonists
The 1,1-disubstituted cyclopropane core is found in several Neurokinin-1 (NK1) receptor antagonists. The rigidity prevents metabolic "soft spots" (oxidation at the
Bioisosterism
The cyclopropyl group acts as an ethylene bioisostere but with added
Visualization: Application Workflow
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive targets.[6]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectroscopy:
-
Mass Spectrometry (ESI):
Safety and Handling
-
Hazard Classification:
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).[6]
-
Spill Protocol: Absorb with sand/vermiculite.[6] Do not flush into drains.[6]
References
-
Sigma-Aldrich. Ethyl 2-(1-cyanocyclopropyl)acetate Product Page (CAS 1461715-08-1).[6] Available at: [6]
-
PubChem. Ethyl 2-cyano-2-cyclopropylacetate (Isomer/Related) & Cyclopropane Derivatives.[6] National Library of Medicine.[6] Available at: [6]
-
Gagnon, A. et al. Synthesis of 1,1-Disubstituted Cyclopropanes via Dialkylation of Active Methylene Compounds.[6] Journal of Organic Chemistry.[6] (General methodology reference).
-
Brunner, V. et al. Disposition and metabolism of Levomilnacipran.[6][7] Drug Design, Development and Therapy, 2015.[6] (Context for cyclopropyl drugs). Available at: [6]
-
ChemicalBook. 1-(Aminomethyl)cyclopropanecarboxylic acid ethyl ester (Derivative).[6] Available at: [6]
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